molecular formula C13H17NO2 B13100765 6-Ethoxy-1,3,3-trimethylindolin-2-one

6-Ethoxy-1,3,3-trimethylindolin-2-one

Cat. No.: B13100765
M. Wt: 219.28 g/mol
InChI Key: YSANCZKOYGEPSJ-UHFFFAOYSA-N
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Description

6-Ethoxy-1,3,3-trimethylindolin-2-one is an organic compound belonging to the indolinone family This compound is characterized by the presence of an indolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring with a ketone group at the second position The ethoxy group at the sixth position and the three methyl groups at the first and third positions further define its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,3,3-trimethylindolin-2-one typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl groups can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, forming 6-ethoxy-1,3,3-trimethylindolin-2-ol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohol derivatives such as 6-ethoxy-1,3,3-trimethylindolin-2-ol.

    Substitution Products: Various substituted indolinones depending on the substituents introduced.

Scientific Research Applications

6-Ethoxy-1,3,3-trimethylindolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,3,3-trimethylindolin-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

    1,3,3-Trimethylindolin-2-one: Lacks the ethoxy group, which may result in different chemical and biological properties.

    6-Bromo-1,3,3-trimethylindolin-2-one: Contains a bromine atom instead of an ethoxy group, leading to different reactivity and applications.

    6-Methoxy-1,3,3-trimethylindolin-2-one: Similar structure but with a methoxy group, which may alter its chemical behavior and biological activities.

Uniqueness: 6-Ethoxy-1,3,3-trimethylindolin-2-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-ethoxy-1,3,3-trimethylindol-2-one

InChI

InChI=1S/C13H17NO2/c1-5-16-9-6-7-10-11(8-9)14(4)12(15)13(10,2)3/h6-8H,5H2,1-4H3

InChI Key

YSANCZKOYGEPSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(C(=O)N2C)(C)C

Origin of Product

United States

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